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Compound of Interest

Compound Name: n-Allylformamide

Cat. No.: B096785

Note to the Reader: Despite a comprehensive search of public spectroscopic databases and
scientific literature, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for n-Allylformamide could not be located. Therefore, this
guide will focus on the standardized experimental protocols and analytical workflows that would
be employed to acquire and interpret such data. The data tables remain templates to be
populated once experimental data is obtained.

Introduction

n-Allylformamide (CsH7NO) is a secondary amide containing both an allyl group and a formyl
group attached to a nitrogen atom. The structural elucidation and confirmation of such a
molecule are critically dependent on a combination of spectroscopic techniques. Nuclear
Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-
hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass
Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the
elemental composition.

This technical guide outlines the standard methodologies for acquiring and analyzing the *H
NMR, 3C NMR, IR, and MS data for a compound such as n-Allylformamide.

Predicted Spectroscopic Data

While experimental data is unavailable, predictions based on the structure of n-
Allylformamide allow for an estimation of the expected spectroscopic features. These
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predictions are crucial for setting up experimental parameters and for the eventual
interpretation of the acquired spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, n-Allylformamide is expected to
exist as a mixture of E and Z rotamers (conformational isomers), which would result in two
distinct sets of signals in both *H and 3C NMR spectra. The relative ratio of these rotamers can
be determined by integrating the corresponding peaks.

Table 1: Predicted *H NMR Data for n-Allylformamide

. Predicted
Predicted . .
) . Predicted Coupling
Atom Label Chemical Shift o Notes
Multiplicity Constant (J,
(3, ppm)
Hz)
. Two signals
Singlet (s) / -/J=1-2Hz
H-C=0 ~8.1-8.3 expected for E/Z
Doublet (d) (long-range)
rotamers.
Position is
Broad Singlet (br solvent and
N-H ~6.5-7.5 - )
S) concentration
dependent.
Complex
multiplet due to
J=17,10,6,1.5 coupling with
H-Ca ~5.7-59 Dddd ,
Hz vinyl and
methylene
protons.
H-Cp (trans) ~5.2-53 Dq J=17,15Hz
H-Cp (cis) ~5.1-5.2 Dq J=10,15Hz

Two signals
H-Cy ~3.8-4.0 Ddt J=6,15,15Hz expected for E/Z

rotamers.
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Predicted in CDClIs solvent.

Table 2: Predicted 3C NMR Data for n-Allylformamide

Predicted Chemical Shift
Atom Label Notes
(5, ppm)

Two signals expected for E/Z
C=0 ~160 - 165

rotamers.
Ca ~132-134
CB ~116 - 118
Cy 42 - 47 Two signals expected for E/Z

rotamers.

Predicted in CDClIs solvent.

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions characteristic of the secondary amide and
allyl functional groups.

Table 3: Predicted IR Absorption Bands for n-Allylformamide
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Wavenumber . . . .
Intensity Vibration Mode Functional Group
(cm™)
~3300 Medium, Sharp N-H Stretch Secondary Amide
~3080 Medium =C-H Stretch Alkene
~2930, ~2870 Medium C-H Stretch (sp3) Alkyl
~1670 Strong C=0 Stretch (Amide I)  Amide
~1645 Medium C=C Stretch Alkene
~1540 Strong N-H Bend (Amide II) Amide
=C-H Out-of-Plane
~990, ~920 Strong Alkene

Bend

Mass Spectrometry (MS)

Electron lonization (El) mass spectrometry would provide the molecular weight and

characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for n-Allylformamide

Predicted Relative

Possible Fragment

m/z Value . Notes
Intensity lon
85 Medium [CaH7NO]*e Molecular lon (M*e)
84 Medium [M-H]*
) Loss of formyl radical
56 High [C3HaN]*
(*CHO)
44 High [CH2N=CHz]* a-cleavage
41 High [CsHs]* Allyl cation
30 Medium [CHaN]*
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Experimental Protocols

The following sections describe standard operating procedures for the spectroscopic analysis
of a liquid sample like n-Allylformamide.

Nuclear Magnetic Resonance (NMR)

Objective: To obtain high-resolution *H and 13C NMR spectra to determine the chemical
environment, connectivity, and stereochemistry of the nuclei.

Methodology:

o Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of n-
Allylformamide in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a standard
5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal
standard (& = 0.00 ppm).

e Instrument Setup: The experiment is conducted on a 400 MHz (or higher) NMR
spectrometer. The instrument is tuned to the appropriate frequencies for *H and 13C nuclei.
Shimming is performed to optimize the homogeneity of the magnetic field.

e 1H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters
include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4
seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to
achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a
spectrum where all carbon signals appear as singlets. Due to the lower natural abundance
and sensitivity of 13C, more scans are required. Typical parameters include a 30° pulse
angle, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds. Several
hundred to a few thousand scans may be necessary.

o Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a
Fourier transform. Phase correction and baseline correction are performed. The chemical
shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology:

o Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique
is most common. A single drop of n-Allylformamide is placed directly onto the ATR crystal
(e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop
of the neat liquid between two salt plates (NaCl or KBr).

e Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background
spectrum of the empty ATR crystal (or clean salt plates) is recorded first.

e Acquisition: The sample is scanned. The instrument passes an infrared beam through the
sample and the resulting interferogram is recorded by the detector. Typically, 16 to 32 scans
are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the
range of 4000 to 400 cm~1.

o Data Processing: The instrument's software performs a Fourier transform on the
interferogram to generate the final spectrum of absorbance or transmittance versus
wavenumber (cm~1). The background spectrum is automatically subtracted from the sample

spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information from the
fragmentation pattern of the molecule.

Methodology:

o Sample Preparation: The sample is diluted to a low concentration (e.g., ~100 pug/mL) in a
volatile solvent such as methanol or acetonitrile.

o Sample Introduction: The diluted sample is introduced into the mass spectrometer. For a
volatile compound, this can be done via direct infusion using a syringe pump or through a
Gas Chromatography (GC) inlet for separation from impurities.
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« lonization: Electron lonization (El) is a standard method for volatile small molecules. The
sample molecules in the gas phase are bombarded with a high-energy electron beam
(typically 70 eV), causing them to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

o Detection: The separated ions are detected, and their abundance is recorded. The resulting
data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z

value.

Visualization of Analytical Workflow

The logical flow from sample to structural confirmation can be visualized as a clear pathway,
integrating the results from each spectroscopic technique.
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Caption: General workflow for the spectroscopic analysis and structural elucidation of a
chemical compound.

» To cite this document: BenchChem. [Spectroscopic Analysis of n-Allylformamide: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b096785#spectroscopic-data-of-n-allylformamide-nmr-
ir-msj
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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